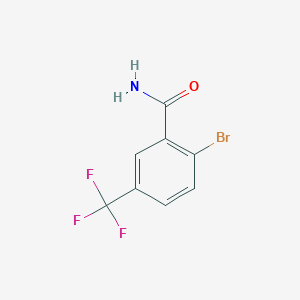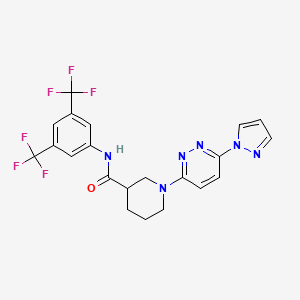
N-Acetyl-7-chloro-L-tryptophan
Overview
Description
N-Acetyl-7-chloro-L-tryptophan is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Amino Acid Analysis
N-Acetyl-7-chloro-L-tryptophan plays a role in the spectroscopic determination of tryptophan in proteins. This method is essential for protein amino acid analysis, particularly when standard procedures of protein hydrolysis fail to provide quantitative values for tryptophan due to its destruction in strong acid. The analysis technique involves absorbance measurements of the protein dissolved in guanidine hydrochloride, offering a rapid method for determining tryptophan content in proteins (Edelhoch, 1967).
Synthesis of Bioactive Compounds
7′ and 6′-bromo-d-tryptophan, which are derivatives of this compound, have been synthesized for the production of chloropeptin and kistamycin A, respectively. These compounds are significant for the synthesis of various bioactive substances in the pharmaceutical industry. The process involves enzymatic optical resolution using d-aminoacylase (Konda-Yamada et al., 2002).
Protein Therapeutic Formulations
In the field of protein therapeutics, N-Acetyl-tryptophan (NAT) is utilized as a stabilizer for human serum albumin and in monoclonal antibodies. Its role in oxidative protection for labile Trp residues in these formulations is critical. Understanding the degradation of NAT in drug products is essential for assessing the potential patient impact of this additive (Hogan, Leiske, & Salisbury, 2017).
Enzymatic Reactions in Organic Media
Studies on the esterification of N-acetyl-L-tryptophan in various hydrophilic organic solvents using α-chymotrypsin as a catalyst have provided insights into medium effects on biochemical processes. This research is relevant to the field of enzyme technology and biocatalysis (Kise & Shirato, 1988).
Enzymatic Modification of Tryptophan
L-Tryptophan 2',3'-oxidase, an enzyme that catalyzes the alpha,beta-dehydrogenation of L-tryptophan derivatives, including N-acetyl-L-tryptophanamide, has been studied for its potential in chemical modification of tryptophanyl side chain in peptides and proteins. This enzyme is extracted from Chromobacterium violaceum and can be used for precise modification in biochemical applications (Genet, Denoyelle, & Ménez, 1994).
Drug-Protein Interaction Studies
The analysis of drug-protein interactions often employs compounds like N-acetyl-L-tryptophan as probes. For instance, its use in high-performance affinity chromatography for studying drug binding to human serum albumin has been explored. This research is crucial for pharmaceutical sciences, particularly in drug discovery and development (Conrad, Moser, & Hage, 2009).
Safety and Hazards
Future Directions
Tryptophan derivatives, including 7-chloro-tryptophan, have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry. They play an important role in treating diseases and improving life. Most tryptophan derivatives are synthesized by biosynthesis, which combines metabolic engineering with synthetic biology and system biology .
Mechanism of Action
Target of Action
N-Acetyl-7-chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan and its derivatives are known to interact with various targets in the body, including enzymes involved in its metabolism, metabolites themselves, or their receptors . .
Mode of Action
It’s known that tryptophan derivatives can have diverse biological activities . For instance, N-acetyl-L-tryptophan provides protection to intestinal epithelial cells against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity . It’s plausible that this compound may have similar interactions with its targets, leading to changes in cellular processes.
Biochemical Pathways
Tryptophan and its derivatives are involved in complex metabolic pathways. The first step in the biosynthesis of 7-chloro-tryptophan is the halogenation reaction of tryptophan, catalyzed by RebF/RebH . Then, RebO, a fad-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide . These affected pathways and their downstream effects could potentially influence various physiological processes.
Result of Action
It’s known that n-acetyl-l-tryptophan can provide radioprotection by neutralizing radiation-induced oxidative stress, enhancing antioxidant enzymes, and protecting dna from radiation-induced damage . It’s plausible that this compound may have similar effects.
Action Environment
It’s known that the efficacy of tryptophan and its derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Biochemical Analysis
Biochemical Properties
N-Acetyl-7-chloro-L-tryptophan plays a significant role in biochemical reactions, particularly those involving oxidative stress and antioxidant defense mechanisms. This compound interacts with various enzymes and proteins, including tryptophan hydroxylase, which is involved in the synthesis of serotonin, and arylalkylamine N-acetyltransferase, which is involved in the synthesis of melatonin . Additionally, this compound has been shown to interact with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and providing protection against oxidative damage .
Cellular Effects
This compound exerts several effects on various types of cells and cellular processes. In intestinal epithelial cells, this compound has been shown to protect against radiation-induced apoptosis by modulating oxidative stress and maintaining mitochondrial membrane integrity . Furthermore, this compound influences cell signaling pathways, including those involving the aryl hydrocarbon receptor, which plays a role in immune regulation and inflammation . This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress response and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and activates antioxidant enzymes, enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage . Additionally, this compound inhibits the activity of pro-apoptotic proteins, thereby preventing cell death in response to oxidative stress . This compound also modulates gene expression by influencing the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its protective effects on cellular function, including sustained activation of antioxidant enzymes and continued protection against oxidative damage . The efficacy of this compound may decrease over time due to potential degradation or changes in cellular uptake and distribution .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide significant protection against oxidative stress and improve overall cellular function . At high doses, this compound may exhibit toxic or adverse effects, including potential disruption of cellular metabolism and induction of apoptosis . Threshold effects have been observed, with optimal dosages providing maximum protective benefits without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to tryptophan metabolism. This compound is metabolized by enzymes such as tryptophan hydroxylase and arylalkylamine N-acetyltransferase, leading to the production of bioactive metabolites such as serotonin and melatonin . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and cellular metabolism . This compound also affects metabolite levels, including those of reactive oxygen species and antioxidant molecules .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. This compound is taken up by cells via amino acid transporters and is subsequently distributed to various cellular compartments . This compound interacts with binding proteins such as albumin, which facilitates its transport in the bloodstream and enhances its bioavailability . The localization and accumulation of this compound within cells are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its protective effects against oxidative stress . This compound is directed to specific cellular compartments through targeting signals and post-translational modifications, which ensure its proper localization and function . The activity of this compound is influenced by its subcellular localization, with mitochondrial localization being particularly important for its role in protecting against oxidative damage .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKMVRUWPPZUMF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)



![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)
![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)


![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

